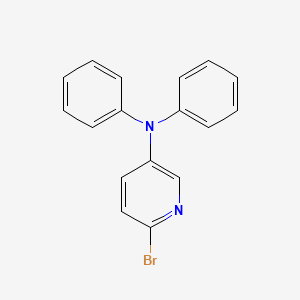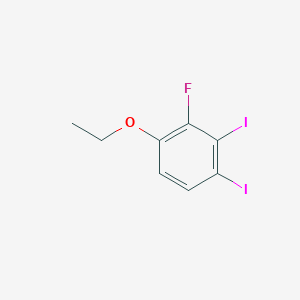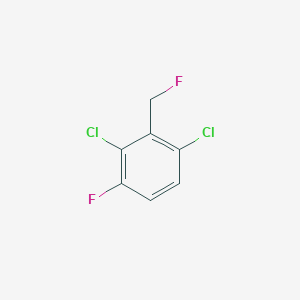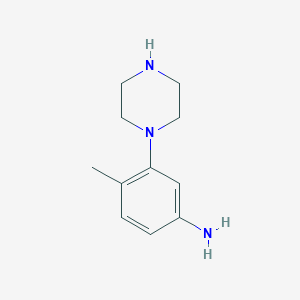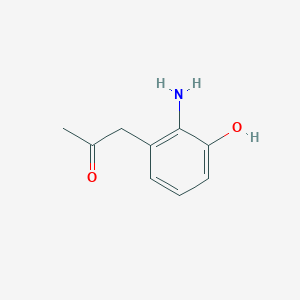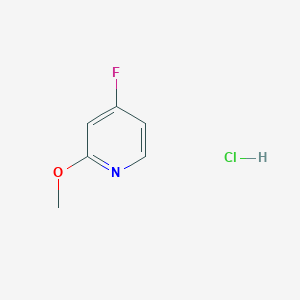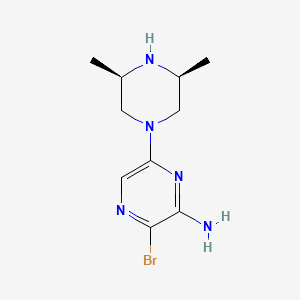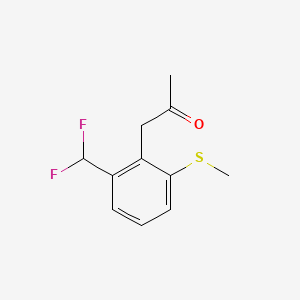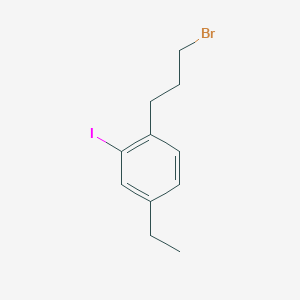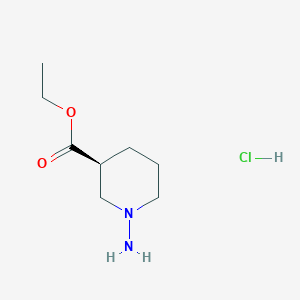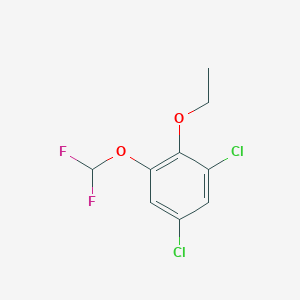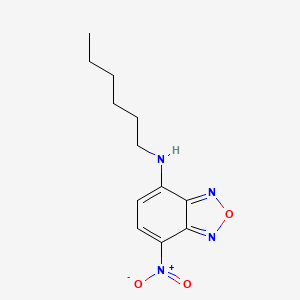
2-Bromo-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile is a heterocyclic compound that features a thiazole ring substituted with bromine, dichlorophenyl, and carbonitrile groups. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of bromine and dichlorophenyl groups in this compound can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring . The reaction conditions generally include refluxing the reactants in a suitable solvent like ethanol or acetonitrile for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve heating the compound with the nucleophile in a polar solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield thiazole derivatives with amino groups, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
2-Bromo-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential anti-inflammatory and antitumor activities are being explored for therapeutic applications.
Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The presence of bromine and dichlorophenyl groups can enhance the compound’s binding affinity to these targets, leading to its biological effects . The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-phenylthiazole: Lacks the dichlorophenyl and carbonitrile groups, resulting in different biological activities.
2-Chloro-4-(2,4-dichlorophenyl)thiazole: Similar structure but with chlorine instead of bromine, which can affect its reactivity and biological properties.
4-(2,4-Dichlorophenyl)thiazole-2-amine: Contains an amino group instead of bromine and carbonitrile, leading to different chemical and biological behavior.
Uniqueness
2-Bromo-4-(2,4-dichlorophenyl)thiazole-5-carbonitrile is unique due to the combination of bromine, dichlorophenyl, and carbonitrile groups on the thiazole ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H3BrCl2N2S |
|---|---|
Molecular Weight |
334.0 g/mol |
IUPAC Name |
2-bromo-4-(2,4-dichlorophenyl)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C10H3BrCl2N2S/c11-10-15-9(8(4-14)16-10)6-2-1-5(12)3-7(6)13/h1-3H |
InChI Key |
BFESNTHOWIEMBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(SC(=N2)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


